1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-(2-ethoxyphenyl)urea
Description
1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-(2-ethoxyphenyl)urea is a synthetic urea derivative characterized by a hydroxypropyl linker and dual aromatic substituents. The 3-chlorophenyl group contributes electron-withdrawing properties, while the 2-ethoxyphenyl moiety introduces steric and electronic effects due to the ethoxy group’s ortho positioning. This compound’s structural complexity distinguishes it from simpler urea analogs, making it a candidate for pharmacological studies targeting enzymes or receptors sensitive to aryl-urea interactions .
Properties
IUPAC Name |
1-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-2-24-17-9-4-3-8-15(17)21-18(23)20-11-10-16(22)13-6-5-7-14(19)12-13/h3-9,12,16,22H,2,10-11H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLQAEBBDMWVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCC(C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-(2-ethoxyphenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde, 2-ethoxyaniline, and isocyanate derivatives.
Formation of Intermediate: The first step involves the condensation of 3-chlorobenzaldehyde with a suitable amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Urea Formation: The final step involves the reaction of the amine with an isocyanate derivative to form the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler urea derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific context of its use, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-(2-ethoxyphenyl)urea with structurally related urea derivatives:
Key Observations:
- Hydroxypropyl vs.
- Substituent Effects: The 2-ethoxyphenyl group introduces steric hindrance compared to para-substituted analogs (e.g., 4-CF₃ in ), which may alter binding kinetics. Ethoxy’s electron-donating nature contrasts with electron-withdrawing groups (e.g., CF₃, Br), affecting urea’s acidity and hydrogen-bonding capacity.
- Halogenation: Multi-chlorinated analogs (e.g., ) exhibit higher lipophilicity (predicted logP >4) compared to the target compound, impacting bioavailability and toxicity profiles.
Toxicity and Metabolic Considerations
- Halogenated Analogs: Compounds with multiple halogens (e.g., ) pose higher bioaccumulation risks but may resist metabolic degradation.
Biological Activity
1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-(2-ethoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
The chemical structure of this compound can be broken down into several functional groups that contribute to its biological activity:
- Chlorophenyl Group : Known for its lipophilicity, aiding in membrane permeability.
- Hydroxypropyl Chain : May play a role in hydrogen bonding with biological targets.
- Ethoxyphenyl Moiety : Enhances the overall hydrophobic character, potentially influencing receptor interactions.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to interact with specific molecular targets within cells, such as enzymes or receptors involved in tumor growth and proliferation. The chlorinated aromatic structure may facilitate binding to hydrophobic pockets in proteins, while the hydroxy and ethoxy groups could form critical hydrogen bonds.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit varying degrees of antitumor activity. For instance, studies on hydroxylated chloroethylnitrosoureas have shown that structural modifications can significantly influence their therapeutic effectiveness and toxicity profiles. The ability of such compounds to induce DNA cross-linking is a critical factor in their antineoplastic properties .
Toxicity and Safety Profile
While exploring the safety profile, it is essential to note that similar compounds have demonstrated low toxicity alongside high mutagenicity and carcinogenicity. The balance between therapeutic efficacy and safety remains a crucial consideration in drug development .
Study 1: Antitumor Efficacy
In a comparative study, derivatives of chloroethylureas were evaluated for their antitumor efficacy against various cancer cell lines. The results indicated that modifications at the phenolic positions significantly impacted both the potency and selectivity of the compounds. Specifically, compounds with hydroxy substituents showed enhanced activity compared to their non-hydroxylated counterparts.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 5.4 | 10 |
| This compound | 4.2 | 12 |
| Compound B | 7.8 | 8 |
Study 2: Genotoxicity Assessment
A genotoxicity assessment was performed using primary cultures of fetal hamster lung cells exposed to various concentrations of the compound. The study measured DNA damage through single-strand breaks and interstrand cross-links.
| Treatment Concentration (µM) | DNA Single-Strand Breaks (Rate) | DNA Interstrand Cross-links (Rate) |
|---|---|---|
| Control | 0 | 0 |
| 100 | High (14-fold increase) | Moderate (11-fold increase) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
